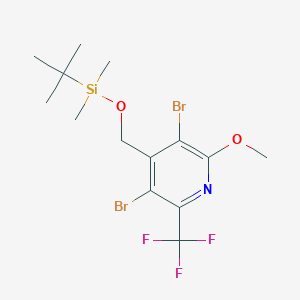
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes tert-butyl(dimethyl)silyl, dibromo, methoxy, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like chromatography, would be applicable.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dibromo groups can produce mono-bromo or fully debrominated compounds.
科学的研究の応用
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The tert-butyl(dimethyl)silyl group can act as a protecting group, while the dibromo and trifluoromethyl groups can participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
類似化合物との比較
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in having the tert-butyl(dimethyl)silyl group but differs in the core structure and functional groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyl(dimethyl)silyl group but has a simpler structure and different reactivity.
Uniqueness
3,5-Dibromo-4-((tert-butyldimethylsilyloxy)methyl)-2-methoxy-6-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for selective modifications, making it valuable in synthetic chemistry and potential drug development.
特性
分子式 |
C14H20Br2F3NO2Si |
|---|---|
分子量 |
479.20 g/mol |
IUPAC名 |
tert-butyl-[[3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H20Br2F3NO2Si/c1-13(2,3)23(5,6)22-7-8-9(15)11(14(17,18)19)20-12(21-4)10(8)16/h7H2,1-6H3 |
InChIキー |
JTBOFGFJCCQZEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=NC(=C1Br)OC)C(F)(F)F)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)
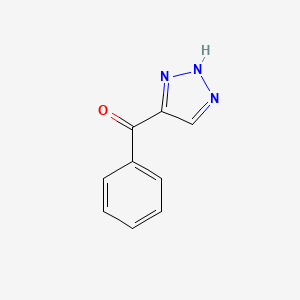

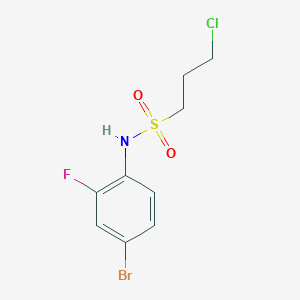
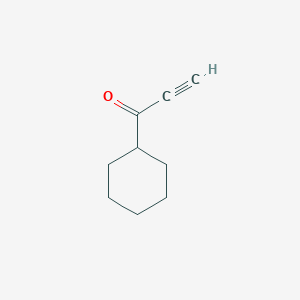
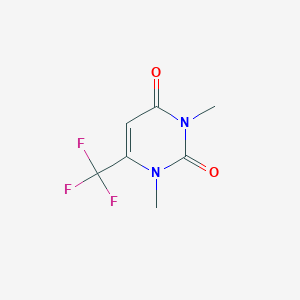
![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
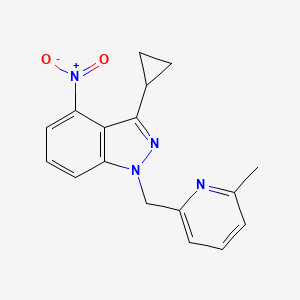

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)
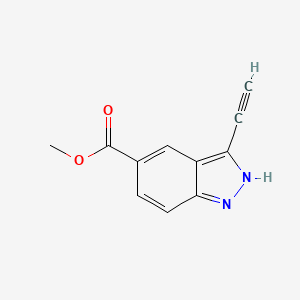
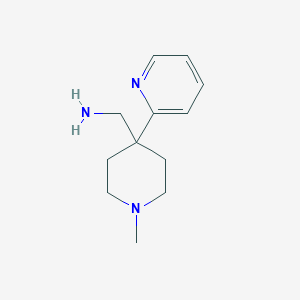
![2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide](/img/structure/B8602891.png)
![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
